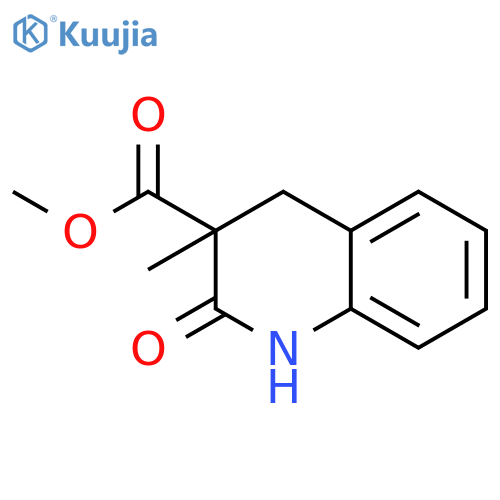Cas no 74480-70-9 (Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate)

74480-70-9 structure
商品名:Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- 74480-70-9
- Methyl3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
- インチ: InChI=1S/C12H13NO3/c1-12(11(15)16-2)7-8-5-3-4-6-9(8)13-10(12)14/h3-6H,7H2,1-2H3,(H,13,14)
- InChIKey: YKLHRGXFKHPNRU-UHFFFAOYSA-N
- ほほえんだ: CC1(CC2=CC=CC=C2NC1=O)C(=O)OC
計算された属性
- せいみつぶんしりょう: 219.08954328g/mol
- どういたいしつりょう: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.4Ų
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143354-1g |
methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM143354-1g |
methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 1g |
$720 | 2021-08-05 | |
| Alichem | A189004658-10g |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 10g |
$2387.88 | 2023-09-01 | |
| Alichem | A189004658-25g |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 25g |
$4261.20 | 2023-09-01 | |
| Alichem | A189004658-5g |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 5g |
$1736.64 | 2023-09-01 |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
74480-70-9 (Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate) 関連製品
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
